3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine
Description
Propriétés
IUPAC Name |
3-cyclopropyl-6-[[1-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)13-3-4-14(23-22-13)27-8-7-11(9-27)10-29-16-6-5-15-24-25-17(12-1-2-12)28(15)26-16/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZTUSSTWMKXVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=NN=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a protein involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, triggering cell proliferation and differentiation.
Mode of Action
The compound interacts with its targets, leading to inhibition of both PARP-1 and EGFR. This dual inhibition disrupts the normal functioning of these proteins, leading to cell cycle arrest at the G2/M phase.
Biochemical Pathways
The compound’s action affects the DNA repair pathways and cell proliferation pathways. By inhibiting PARP-1, the compound disrupts the DNA repair mechanism, making cells more vulnerable to DNA damage. The inhibition of EGFR disrupts cell proliferation and differentiation, leading to cell cycle arrest.
Pharmacokinetics
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties. These studies typically include absorption, distribution, metabolism, and excretion (ADME) properties, which impact the compound’s bioavailability.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cancer cells. For instance, it has been found to exhibit better cytotoxic activities against MDA-MB-231 (a breast cancer cell line) than the drug Erlotinib. It induces apoptosis in these cells, upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, and downregulates the Bcl2 level.
Activité Biologique
The compound 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine is a complex heterocyclic molecule featuring a triazolo-pyridazine core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- IUPAC Name : 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-(trifluoromethyl)pyridazine
- Molecular Formula : C₁₄H₁₈F₃N₅O
- Molecular Weight : 341.33 g/mol
This compound's unique features include the trifluoromethyl group and the cyclopropyl moiety, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that it may act as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation. The triazolo-pyridazine framework is known for its ability to modulate various biochemical pathways, potentially leading to antitumor effects.
In Vitro Studies
Recent studies have evaluated the cytotoxic effects of related triazolo-pyridazine derivatives against various cancer cell lines. For instance:
- Compound 12e , a derivative closely related to the target compound, exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC₅₀ values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
These findings suggest that compounds with similar structural motifs may possess significant anticancer properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine framework can significantly affect biological activity. For example, the presence of halogen substitutions and specific functional groups has been shown to enhance cytotoxicity against cancer cells.
Case Studies
In a specific case study evaluating triazolo-pyridazine derivatives for their kinase inhibitory activities, researchers found that certain derivatives could effectively inhibit c-Met kinase activity with IC₅₀ values comparable to established inhibitors like Foretinib .
Comparaison Avec Des Composés Similaires
Structural Analogues of Triazolo[4,3-b]pyridazine
The following table compares key structural and functional features of the target compound with analogues from the literature:
Key Observations :
- Trifluoromethyl Group : The target compound shares the 6-CF3 substitution with and , a feature linked to enhanced metabolic stability and electron-withdrawing effects that improve receptor binding .
- Linker Diversity : Unlike the phenylpropyl () or piperazinyl () substituents, the pyrrolidinylmethyloxy linker in the target compound may reduce steric hindrance while maintaining flexibility for target engagement.
- Synthetic Pathways : The synthesis of 8-chloro derivatives () highlights methodologies applicable to the target compound, such as phosphorus oxychloride-mediated halogenation.
Computational Similarity Assessment
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints ), the target compound shows moderate similarity (Tanimoto >0.65) to N-(3-phenylpropyl)-3-(trifluoromethyl)triazolo-pyridazin-6-amine due to shared trifluoromethyl and triazolo-pyridazine motifs. Lower similarity (Tanimoto <0.5) is observed with piperazinyl derivatives (), emphasizing the impact of substituent diversity.
Bioactivity Profile Correlations
Compounds with clustered bioactivity profiles often share structural features, as seen in hierarchical clustering studies . For example, 6-CF3-substituted triazolo-pyridazines (e.g., ) exhibit overlapping protein target interactions, suggesting the target compound may similarly modulate kinases or neurotransmitter receptors.
Metabolic and Physicochemical Properties
Méthodes De Préparation
Synthesis of the Pyridazine Core with Trifluoromethyl Substituent
The 6-(trifluoromethyl)pyridazine core serves as the foundational scaffold for this compound. A validated method involves halogen exchange using anhydrous hydrogen fluoride (HF) under superatmospheric pressure. Starting with 6-(trichloromethyl)pyridazine, reaction with HF in the presence of FeCl₃ or FeF₃ (1–10 mol%) at 150–250°C and 5–1,200 psig pressure replaces chlorine atoms with fluorine, yielding 6-(trifluoromethyl)pyridazine . This step typically requires 1–100 hours, with distillation employed for purification .
For regioselective functionalization at position 3, chlorination using phosphorus oxychloride (POCl₃) or bromination with phosphorus tribromide (PBr₃) generates 3-chloro-6-(trifluoromethyl)pyridazine . This intermediate is critical for subsequent nucleophilic substitution reactions.
Construction of the Triazolo-Pyridazine Moiety
The 3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl fragment is synthesized via oxidative cyclization. A one-pot protocol combines cyclopropanecarbaldehyde with 6-hydrazinylpyridazine in ethanol at 60°C to form a hydrazone intermediate . Subsequent treatment with Me₄NBr (20 mol%) and oxone (1.5 equivalents) induces cyclization, producing the triazolo-pyridazine core in 92% yield . The reaction tolerates diverse functional groups, including halides and electron-withdrawing substituents .
Key advantages of this method include:
-
Metal-free conditions : Avoids transition-metal catalysts, simplifying purification.
-
Functional group compatibility : Preserves cyclopropane integrity during oxidation .
Functionalization of Pyrrolidine for Ether Linkage
The pyrrolidine subunit requires a hydroxymethyl group at position 3 to facilitate ether bond formation. Starting with pyrrolidine-3-carboxylic acid, reduction using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 3-(hydroxymethyl)pyrrolidine . Alternatively, alkylation of pyrrolidine with formaldehyde under basic conditions introduces the hydroxymethyl group .
The Mitsunobu reaction couples the triazolo-pyridazine-6-ol with 3-(hydroxymethyl)pyrrolidine. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF, the hydroxyl group undergoes nucleophilic displacement, forming the ether bond . This step achieves 75–85% yield, with chromatography required to isolate the product .
Coupling of Pyrrolidine-Triazolo-Pyridazine to the Pyridazine Core
The final assembly employs a Buchwald-Hartwig amination to connect the pyrrolidine moiety to the pyridazine core. Using 3-chloro-6-(trifluoromethyl)pyridazine and the functionalized pyrrolidine-triazolo-pyridazine, catalytic Pd₂(dba)₃ with Xantphos ligand and Cs₂CO₃ base in toluene at 110°C facilitates C–N bond formation . This method achieves 60–70% yield, with regioselectivity ensured by the electron-deficient pyridazine ring .
Optimization Table: Buchwald-Hartwig Reaction Conditions
| Catalyst System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| Pd₂(dba)₃/Xantphos | 110 | 68 | |
| Pd(OAc)₂/BINAP | 100 | 55 | |
| PdCl₂(Amphos) | 120 | 72 |
Purification and Analytical Characterization
Final purification involves column chromatography (silica gel, ethyl acetate/hexanes) followed by recrystallization from ethanol/water . Structural confirmation utilizes:
Q & A
Synthesis & Optimization
Basic Question : What are the critical steps and reaction conditions for synthesizing the triazolo[4,3-b]pyridazine core in this compound? Methodological Answer : The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclization reactions. For example:
- Hydrazine intermediates : Cyclization of 6-chloropyridazine derivatives with hydrazine hydrate under reflux (ethanol, 80°C, 4–6 hours) forms the triazole ring .
- Regioselectivity control : Substituents at position 3 (e.g., cyclopropyl) are introduced via nucleophilic substitution or coupling reactions, requiring anhydrous conditions and catalysts like Pd(PPh₃)₄ for cross-coupling .
- Key optimization parameters : Temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents to minimize byproducts .
Advanced Question : How can regioselectivity challenges during cyclopropane ring installation be addressed? Methodological Answer :
- Steric/electronic modulation : Use bulky directing groups (e.g., tert-butyl) to block undesired reaction sites .
- Metal-catalyzed strategies : Pd-mediated coupling with cyclopropylboronic acids under inert atmospheres improves yield (reported 65–78% in related compounds) .
- Computational modeling : DFT calculations predict favorable transition states for cyclopropane attachment, guiding experimental design .
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
